

# A Comparative Spectroscopic Analysis of 1,3-Dibromo-1-phenylpropane and Its Analogs

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## Compound of Interest

Compound Name: 1,3-Dibromo-1-phenylpropane

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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **1,3-Dibromo-1-phenylpropane** and its structural analogs. This guide provides a comparative analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR spectral data, supported by experimental protocols and visual workflows.

This guide offers a comprehensive comparison of the spectroscopic properties of **1,3-Dibromo-1-phenylpropane** and its analogs, namely 1,3-Dichloro-1-phenylpropane, 1-Bromo-3-phenylpropane, and 1,3-Diphenylpropane. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and quality control in research and drug development settings. The following sections present a detailed analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared (IR) spectra, with data summarized in comparative tables. Standardized experimental protocols are also provided to ensure reproducibility.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **1,3-Dibromo-1-phenylpropane** and its selected analogs.

### $^1\text{H}$ NMR Spectral Data (ppm)

Compound	H-1 ( $\delta$ , mult, J)	H-2 ( $\delta$ , mult, J)	H-3 ( $\delta$ , mult, J)	Aromatic-H ( $\delta$ , mult)
1,3-Dibromo-1-phenylpropane	5.25 (dd, J=7.8, 6.2 Hz)	2.55-2.70 (m)	3.60-3.75 (m)	7.25-7.45 (m)
1,3-Dichloro-1-phenylpropane	5.10 (t, J=7.0 Hz)	2.30-2.45 (m)	3.70-3.85 (m)	7.20-7.40 (m)
1-Bromo-3-phenylpropane	3.40 (t, J=6.7 Hz)	2.15 (quint, J=6.9 Hz)	2.75 (t, J=7.6 Hz)	7.15-7.30 (m)[1]
1,3-Diphenylpropane	2.62 (t, J=7.6 Hz)	1.95 (quint, J=7.6 Hz)	2.62 (t, J=7.6 Hz)	7.15-7.30 (m)

mult = multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, quint=quintet, m=multiplet), J = coupling constant in Hz.

### <sup>13</sup>C NMR Spectral Data (ppm)

Compound	C-1 ( $\delta$ )	C-2 ( $\delta$ )	C-3 ( $\delta$ )	Aromatic-C ( $\delta$ )
1,3-Dibromo-1-phenylpropane	51.5	40.2	35.8	127.2, 128.8, 129.0, 140.5
1,3-Dichloro-1-phenylpropane	59.8	39.5	45.1	126.9, 128.7, 128.9, 141.2
1-Bromo-3-phenylpropane	33.8	35.2	33.1	126.0, 128.4, 128.5, 141.3
1,3-Diphenylpropane	33.4	32.8	33.4	125.8, 128.4, 128.4, 142.1

### Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
1,3-Dibromo-1-phenylpropane	276/278/280 (1:2:1)	197/199 ([M-Br] <sup>+</sup> ), 117 ([M-Br-HBr] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )
1,3-Dichloro-1-phenylpropane	188/190/192 (9:6:1)	153/155 ([M-Cl] <sup>+</sup> ), 117 ([M-Cl-HCl] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )
1-Bromo-3-phenylpropane	198/200 (1:1)	119 ([M-Br] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )[2]
1,3-Diphenylpropane	196	105, 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )[3]

## Infrared (IR) Spectral Data (cm<sup>-1</sup>)

Compound	C-H (Aromatic)	C-H (Aliphatic)	C=C (Aromatic)	C-X (X=Br, Cl)
1,3-Dibromo-1-phenylpropane	~3030	2850-2960	~1600, 1495, 1450	~560 (C-Br)
1,3-Dichloro-1-phenylpropane	~3030	2850-2960	~1600, 1495, 1450	~650 (C-Cl)
1-Bromo-3-phenylpropane	~3025	2850-2925	~1605, 1495, 1450	~560 (C-Br)
1,3-Diphenylpropane	~3025	2850-2925	~1605, 1495, 1450	-

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the analysis of these and similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[4]

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger sample amount (50-100 mg) and a greater number of scans are typically required.<sup>[4]</sup> A wider spectral width is used, and proton decoupling is employed to simplify the spectrum and enhance signal intensity.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integration of the  $^1\text{H}$  NMR signals provides the relative ratio of protons.

## Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method for Solids):** Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.<sup>[5]</sup> Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Neat Liquid Method):** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **ATR-FTIR (for Solids and Liquids):** Place the sample directly on the ATR crystal and apply pressure to ensure good contact.<sup>[6]</sup>
- **Acquisition:** Record the spectrum using an FTIR spectrometer, typically in the range of 4000 to  $400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

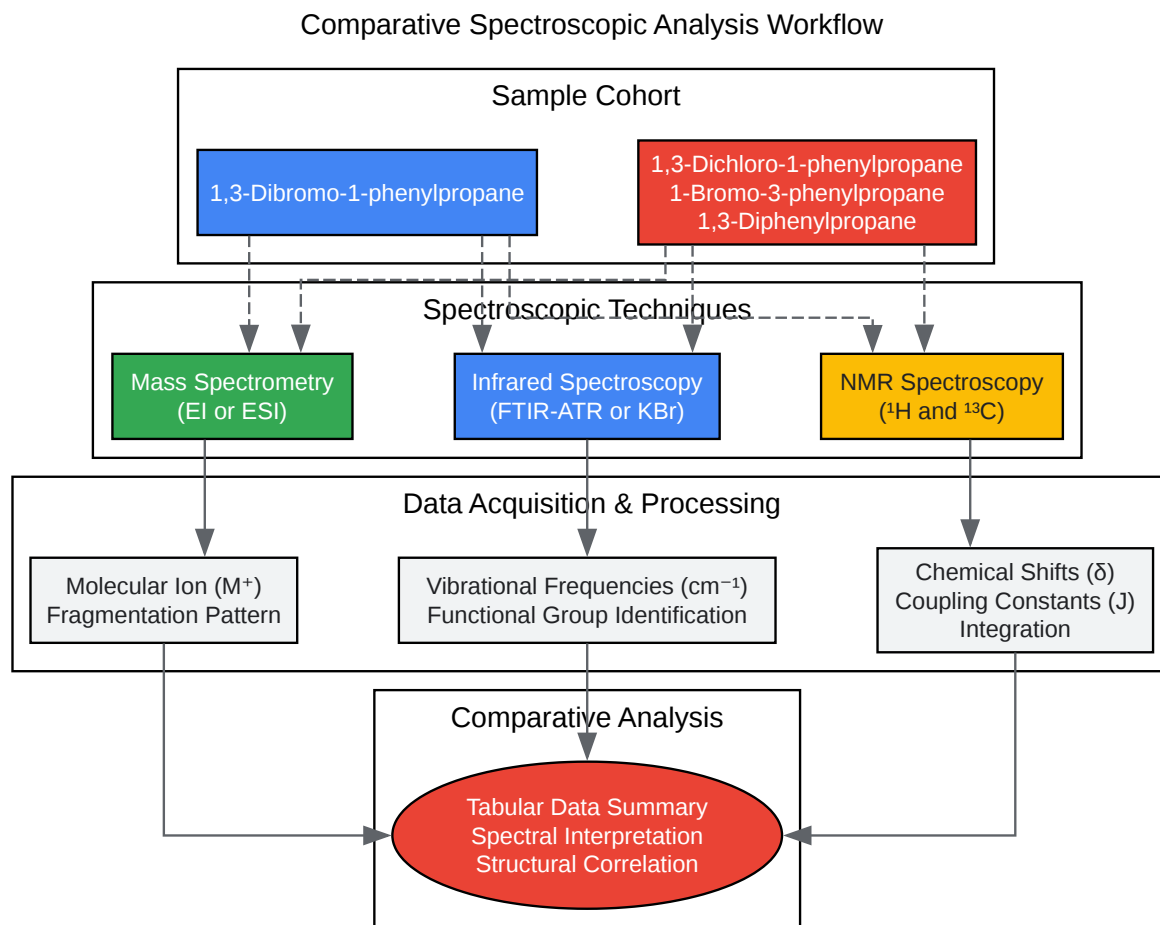
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct injection, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.

- **Ionization:** Ionize the sample using an appropriate technique. Electron Impact (EI) is a common hard ionization method that provides detailed fragmentation patterns useful for structural elucidation.<sup>[7]</sup> Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.<sup>[8][9]</sup>
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate a mass spectrum, which plots ion intensity versus  $m/z$ .

## Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of the target compounds.



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Caption: Workflow for Comparative Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic differences between **1,3-Dibromo-1-phenylpropane** and its analogs. Researchers can use this information for compound identification, purity assessment, and to gain insights into structure-property relationships. For more detailed analysis, it is recommended to consult specialized spectral databases and perform co-injection or spiking experiments with authentic standards when available.

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